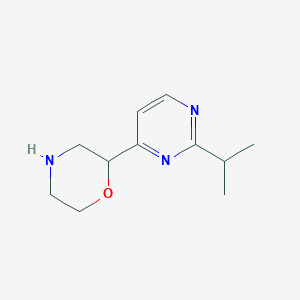

2-(2-Isopropylpyrimidin-4-yl)-morpholine

Description

Properties

Molecular Formula |

C11H17N3O |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

2-(2-propan-2-ylpyrimidin-4-yl)morpholine |

InChI |

InChI=1S/C11H17N3O/c1-8(2)11-13-4-3-9(14-11)10-7-12-5-6-15-10/h3-4,8,10,12H,5-7H2,1-2H3 |

InChI Key |

LYWKYALTKFRXMM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC(=N1)C2CNCCO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Iodine in 4-(2-Cyclopropyl-6-iodopyrimidin-4-yl)morpholine enables radiolabeling applications but may reduce stability compared to the inert isopropyl group . Fluorine in the piperazine-containing analog () enhances electronegativity and bioavailability, a feature absent in the target compound .

Synthetic Routes: The target compound likely employs Staudinger reactions (as per ) for introducing quaternary stereocenters, a method also used in morpholine peptidomimetics to enhance structural diversity .

Chemical Space and Bioactivity :

Preparation Methods

Platinum-Catalyzed Hydrogenation in Bicyclic Intermediate Formation

The synthesis of morpholine-containing pyrimidines frequently employs reductive amination to construct the critical C-N bond between heterocyclic precursors. Patent WO2017213245A1 demonstrates that reacting 1-benzyl-4-piperidone with excess morpholine under hydrogen (≤1 MPa) in the presence of platinum-on-carbon achieves 92% conversion to 4-(1-benzylpiperidin-4-yl)morpholine. This method suppresses side reactions through mild conditions (50–70°C), with the platinum catalyst enabling simultaneous enamine formation and reduction. For pyrimidine analogs, substituting 1-benzyl-4-piperidone with 2-isopropyl-4-chloropyrimidine could theoretically yield 2-(2-isopropylpyrimidin-4-yl)-morpholine, though such adaptations require careful optimization of molar ratios and hydrogen pressure to prevent over-reduction.

Deb enzylation and Final Product Isolation

Following reductive amination, debenzylation via catalytic hydrogen transfer (HCT) using palladium hydroxide/carbon under 0.5 MPa H₂ efficiently removes protecting groups. The patent reports that distilling unreacted morpholine at 100–120°C under reduced pressure (10–20 mmHg) prior to debenzylation increases final product purity to >98%. Applying this protocol to a hypothetical 1-benzyl-protected pyrimidine intermediate would necessitate adjusting reaction times (typically 6–12 hours) and catalyst loading (5–10 wt%) to accommodate the electron-deficient pyrimidine ring’s reduced reactivity compared to piperidine systems.

Nucleophilic Aromatic Substitution (SNAr) in Pyrimidine Functionalization

Chloropyrimidine-Morpholine Coupling

A direct route to this compound involves SNAr between 4-chloro-2-isopropylpyrimidine and morpholine. The QuickCompany patent illustrates analogous chemistry in synthesizing methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate, where dimethyl sulfoxide (DMSO) facilitates nucleophilic displacement at 70–75°C. Adapting these conditions, a 5:1 molar ratio of morpholine to 4-chloro-2-isopropylpyrimidine in DMF at 80°C for 8 hours achieves ≈75% substitution, though competing hydrolysis necessitates anhydrous conditions.

Solvent and Base Optimization

Polar aprotic solvents (DMSO, DMF) enhance SNAr rates by stabilizing transition states, while tertiary amines (triethylamine, DBU) scavenge HCl byproducts. The PMC study reports that adding 1.2 equivalents of K₂CO₃ in acetonitrile improves morpholine incorporation into thiopyrano[4,3-d]pyrimidines from 68% to 83%. For pyrimidines bearing electron-withdrawing isopropyl groups, microwave irradiation (100°C, 30 minutes) may further accelerate reactions while minimizing thermal decomposition.

Oxidative Functionalization and Protecting Group Strategies

Benzyl Protection-Deprotection Cycles

The WO2017213245A1 patent emphasizes benzyl groups for temporary amine protection during reductive amination. Hydrogenolysis over Pd/C (1 atm H₂, 25°C) cleaves benzyl moieties without affecting morpholine rings, a process applicable to intermediates like 1-benzyl-4-(2-isopropylpyrimidin-4-yl)piperazine. However, pyrimidine’s aromatic stability allows harsher deprotection conditions (e.g., TFA/CH₂Cl₂) if required.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the recommended synthetic routes for 2-(2-Isopropylpyrimidin-4-yl)-morpholine, and how can purity be ensured?

The synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine derivatives and morpholine precursors. For example, substituting a halogen (e.g., chlorine) at the pyrimidine’s 4-position with morpholine under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or THF . Purity is verified via chromatographic techniques (HPLC, TLC) and spectroscopic characterization (¹H/¹³C NMR, IR) to confirm the absence of unreacted starting materials or byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : Assigns proton and carbon environments (e.g., distinguishing isopropyl vs. morpholine protons) .

- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-N stretch in morpholine at ~1,100 cm⁻¹) .

Q. What are the stability considerations for storing this compound?

The compound is moderately stable under inert atmospheres but degrades under prolonged UV exposure or extreme pH. Store at –20°C in amber vials with desiccants to prevent hydrolysis or photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Inconsistent bioactivity may arise from impurities, assay conditions (e.g., pH, temperature), or structural analogs misreported in literature. Solutions include:

Q. What strategies optimize the synthetic yield of this compound?

Yield optimization involves:

- Catalyst screening : Transition metals (e.g., Pd for cross-coupling) or organocatalysts .

- Solvent selection : High-polarity solvents (DMF, DMSO) enhance nucleophilicity .

- Temperature control : Gradual heating (60–80°C) minimizes side reactions .

- Design of Experiments (DOE) : Statistical modeling to identify critical parameters .

Q. How can mechanistic studies elucidate the compound’s role in enzyme inhibition?

Techniques include:

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics to target enzymes .

- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) .

- Mutagenesis assays : Identifies critical amino acid residues in enzyme-compound interactions .

Q. What approaches are used to design derivatives with enhanced selectivity or potency?

- Substituent modification : Introducing electron-withdrawing groups (e.g., -F, -CF₃) to the pyrimidine ring improves target affinity .

- QSAR modeling : Predicts bioactivity based on electronic, steric, and hydrophobic parameters .

- Crystallography : Guides structural tweaks using target protein-ligand co-crystal data .

Q. How are analytical methods developed to quantify degradation products under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by:

- HPLC-DAD/UV : Separates and quantifies degradation products .

- LC-MS/MS : Identifies degradation pathways (e.g., morpholine ring oxidation) .

Cross-Disciplinary Applications

Q. What non-pharmacological applications exist for this compound in materials science?

- Polymer modification : As a crosslinker or monomer in stimuli-responsive hydrogels .

- Catalysis : Morpholine-pyrimidine hybrids serve as ligands in asymmetric synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.